molecular formula C19H31NO3 B14351289 N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide CAS No. 90257-44-6

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide

Katalognummer: B14351289
CAS-Nummer: 90257-44-6
Molekulargewicht: 321.5 g/mol
InChI-Schlüssel: ZHZDUXIESKXAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is an organic compound characterized by its unique chemical structure, which includes diethoxy and methylphenyl groups attached to an ethylhexanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2-ethylhexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)-2-methylpropanamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
  • N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-2-ethylhexanamide is unique due to its specific ethylhexanamide backbone, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

90257-44-6

Molekularformel

C19H31NO3

Molekulargewicht

321.5 g/mol

IUPAC-Name

N-(3,4-diethoxy-5-methylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C19H31NO3/c1-6-10-11-15(7-2)19(21)20-16-12-14(5)18(23-9-4)17(13-16)22-8-3/h12-13,15H,6-11H2,1-5H3,(H,20,21)

InChI-Schlüssel

ZHZDUXIESKXAOR-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.